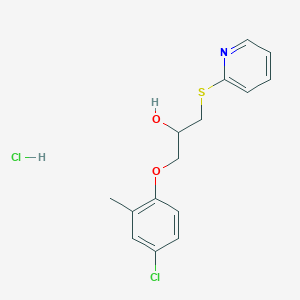

1-(4-Chloro-2-methylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Chloro-2-methylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride, also known as CGP-12177, is a selective β-adrenoceptor antagonist that is widely used in scientific research. It was first synthesized in the 1970s and has since been used in a variety of studies to investigate the role of β-adrenoceptors in various physiological processes.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Cluster Formation

Research involving ligands with similar functionalities to 1-(4-Chloro-2-methylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride has demonstrated applications in the synthesis of complex chemical structures. For instance, the treatment of certain ligands with cuprous chloride under weak base conditions led to the formation of a neutral CuI4-centered cluster, indicating the utility of such compounds in the formation of novel chemical clusters with potential applications in materials science and catalysis (Huang et al., 2007).

Spectroscopic Identification and Derivatization

Spectroscopic studies have been employed to identify and derivatize novel cathinone hydrochloride salts, showcasing the role of similar compounds in forensic science for the detection and characterization of novel psychoactive substances (Nycz et al., 2016).

Corrosion Inhibition

Compounds bearing pyridine moieties have been investigated for their corrosion inhibitory effects on metals in acidic environments. Research into Schiff bases containing pyridine and other heteroatoms demonstrated significant corrosion inhibition on mild steel, suggesting the potential application of 1-(4-Chloro-2-methylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride in protective coatings and anti-corrosion treatments (Leçe et al., 2008).

Synthesis of Biologically Active Molecules

The strategic functionalization and reaction of chemical entities similar to the compound have facilitated the synthesis of novel biologically active molecules. This includes the development of compounds with potential antimicrobial, antifungal, and antioxidative properties, underscoring the importance of such chemicals in pharmaceutical research and development (Čižmáriková et al., 2020).

Advanced Material Synthesis

The synthesis and functionalization of heterocyclic compounds have implications in the development of advanced materials. For example, the generation of structurally diverse libraries through alkylation and ring closure reactions highlights the role of pyridine and similar moieties in creating new materials with tailored properties for applications in electronics, photonics, and nanotechnology (Roman, 2013).

Propiedades

IUPAC Name |

1-(4-chloro-2-methylphenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO2S.ClH/c1-11-8-12(16)5-6-14(11)19-9-13(18)10-20-15-4-2-3-7-17-15;/h2-8,13,18H,9-10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCSNKWJUXVBHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(CSC2=CC=CC=N2)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chloro-2-methylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2441627.png)

![2-[(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2441630.png)

![2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2441631.png)

![N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2441634.png)

![4-(4-chlorophenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2441635.png)

![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2441636.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)acetamide](/img/structure/B2441640.png)

![7-(benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2441641.png)